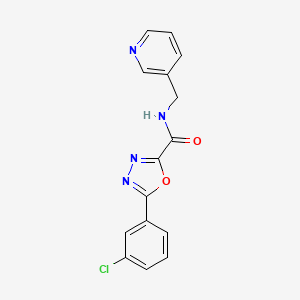![molecular formula C15H14N4O3S B14941961 2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide](/img/structure/B14941961.png)
2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide is a complex organic compound featuring a thiazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the reaction of 5-methyl-2-sulfanyl-1,3,4-thiadiazole with 1-bromo-3-methylbut-2-ene to form an intermediate, which is then further reacted with various reagents to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
- 6,7-Dihydro-5H-[1,3,4]thiadiazolo-[2,3-b][1,3]thiazinium derivatives
Uniqueness
2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide is unique due to its specific thiazolo-triazine core structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H14N4O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(2E)-2-(6,6-dimethyl-3,7-dioxo-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)-N-phenylacetamide |
InChI |
InChI=1S/C15H14N4O3S/c1-15(2)13(22)17-14-19(18-15)12(21)10(23-14)8-11(20)16-9-6-4-3-5-7-9/h3-8,18H,1-2H3,(H,16,20)/b10-8+ |
InChI Key |
LYSCEKYBVBMHCJ-CSKARUKUSA-N |
Isomeric SMILES |
CC1(C(=O)N=C2N(N1)C(=O)/C(=C\C(=O)NC3=CC=CC=C3)/S2)C |
Canonical SMILES |
CC1(C(=O)N=C2N(N1)C(=O)C(=CC(=O)NC3=CC=CC=C3)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(3-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941890.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941898.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(quinolin-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14941908.png)
![N-(2-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14941914.png)

![5-Methyl-3-[3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B14941923.png)
![N'-[(E)-(4,7-dimethoxy-6-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14941936.png)
![2-(7-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B14941943.png)

![methyl 3-(3,4-dichlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B14941953.png)
![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14941957.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B14941963.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941964.png)
![2-[4-(Dimethylamino)phenyl]-4-hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxocyclohexane-13-dicarboxamide](/img/structure/B14941965.png)
